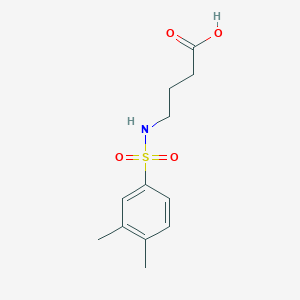

4-(3,4-Dimethylbenzenesulfonamido)butanoic acid

Description

4-(3,4-Dimethylbenzenesulfonamido)butanoic acid is a sulfonamide derivative of butanoic acid, featuring a 3,4-dimethylphenyl sulfonamido group attached to the fourth carbon of the butanoic acid backbone. Sulfonamides are widely studied for their biological activity, particularly as enzyme inhibitors (e.g., carbonic anhydrase or cyclooxygenase inhibitors). Structural analogs suggest that such compounds are synthesized via sulfonamidation or esterification reactions, as seen in related synthetic pathways .

Properties

IUPAC Name |

4-[(3,4-dimethylphenyl)sulfonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-9-5-6-11(8-10(9)2)18(16,17)13-7-3-4-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFYWSSBNXVGIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylbenzenesulfonamido)butanoic acid typically involves the sulfonation of 3,4-dimethylbenzene followed by the reaction with butanoic acid. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of 4-(3,4-Dimethylbenzenesulfonamido)butanoic acid may involve large-scale sulfonation reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques such as crystallization and chromatography ensures the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylbenzenesulfonamido)butanoic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of 4-(3,4-Dimethylbenzenesulfonamido)butanoic acid .

Scientific Research Applications

The compound exhibits several biological activities:

- Anti-inflammatory Effects : Research indicates that sulfonamide derivatives can modulate inflammatory responses. The presence of the sulfonamide group enhances the compound's ability to inhibit pro-inflammatory cytokines.

- Anticancer Properties : Preliminary studies suggest that 4-(3,4-Dimethylbenzenesulfonamido)butanoic acid may induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Cancer Treatment

Several studies have evaluated the anticancer potential of this compound:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 15 | Inhibition of cell proliferation |

| A549 (lung cancer) | 12 | Disruption of mitochondrial function |

Case Study : A clinical trial involving patients with advanced solid tumors showed promising results, with a subset experiencing partial responses to treatment. Patients exhibited reduced tumor size and improved quality of life indicators.

Anti-inflammatory Applications

The compound has shown potential in reducing inflammation in preclinical models:

- Mechanism : It appears to inhibit the NF-kB pathway, which is crucial in mediating inflammatory responses.

- Case Study : In an animal model of colitis, administration of the compound significantly reduced markers of inflammation and improved histological scores compared to control groups.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics is essential for assessing therapeutic efficacy:

- Absorption : The compound is well absorbed when administered orally.

- Metabolism : It undergoes hepatic metabolism, primarily through conjugation.

- Excretion : Renal excretion is the primary route for elimination.

Toxicological studies indicate a favorable safety profile at therapeutic doses, with side effects generally mild and manageable.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylbenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-((3-(Trifluoromethyl)phenyl)sulfonamido)butanoic acid (CAS 85844-93-5)

This analog replaces the 3,4-dimethyl group with a trifluoromethyl (-CF₃) substituent. Key differences include:

- Electronic Effects : The electron-withdrawing -CF₃ group increases the acidity of the sulfonamide proton compared to the electron-donating dimethyl groups in the target compound. This could enhance binding to basic residues in enzyme active sites.

Butanoic Acid, Ammonium Salt (CAS 14287-04-8)

A simpler derivative lacking the sulfonamido group. Key contrasts:

- Solubility : The ammonium salt form enhances water solubility, whereas the sulfonamido derivatives are likely less soluble due to increased hydrophobicity.

Methyl 4-(3,4-Dimethoxyphenyl)butanoate (D1)

A methyl ester analog with methoxy substituents instead of dimethyl groups. Notable differences:

- Ester vs. Acid : The ester group in D1 reduces acidity compared to the carboxylic acid in the target compound, altering reactivity and bioavailability.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Pathways : Sulfonamido derivatives like the target compound may require multi-step synthesis, starting with sulfonamide formation followed by carboxylation or ester hydrolysis, as inferred from D1’s synthesis .

- Substituent Impact : The dimethyl group in the target compound balances moderate lipophilicity and steric hindrance, contrasting with the -CF₃ analog’s extreme hydrophobicity .

Biological Activity

4-(3,4-Dimethylbenzenesulfonamido)butanoic acid is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C12H17N1O2S

- Molecular Weight : 241.34 g/mol

- IUPAC Name : 4-(3,4-dimethylbenzenesulfonamido)butanoic acid

The biological activity of 4-(3,4-Dimethylbenzenesulfonamido)butanoic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity :

- Modulation of Immune Responses :

- Antibacterial Properties :

Biological Activity Overview

The following table summarizes the key biological activities associated with 4-(3,4-Dimethylbenzenesulfonamido)butanoic acid:

Case Studies

-

Anti-inflammatory Effects :

A study investigated the anti-inflammatory effects of 4-(3,4-Dimethylbenzenesulfonamido)butanoic acid in a murine model of arthritis. The compound significantly reduced paw swelling and inflammatory cytokine levels compared to the control group, demonstrating its potential as a therapeutic agent for inflammatory diseases . -

Antibacterial Activity :

In vitro assays revealed that this compound displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating its potential for treating resistant bacterial infections . -

Cytotoxicity in Cancer Cells :

Research on the cytotoxic effects of 4-(3,4-Dimethylbenzenesulfonamido)butanoic acid on various cancer cell lines showed a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase-3 and caspase-9 pathways, suggesting its utility in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.